Desmethyl Mirtazapine-d4 Hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Name and Structural Descriptors

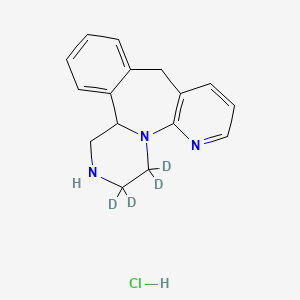

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex tetracyclic structure with incorporated deuterium atoms. The primary International Union of Pure and Applied Chemistry designation is 3,3,4,4-tetradeuterio-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene;hydrochloride. This nomenclature precisely describes the tetracyclic framework characteristic of mirtazapine derivatives, with specific notation for the deuterium substitution positions at the 3,3,4,4-positions of the piperazine ring system.

Alternative systematic names found in pharmaceutical literature include 1,2,3,4,10,14b-hexahydrobenzo[c]pyrazino[1,2-a]pyrido[3,2-f]azepine-d4 hydrochloride. This nomenclature emphasizes the benzazepine core structure while indicating the deuterium labeling pattern. The structural complexity of this compound necessitates multiple descriptive approaches to fully capture its molecular architecture and isotopic composition.

The molecular formula for this compound is consistently reported as C16H13D4N3·HCl across multiple analytical sources. The molecular weight is established at 291.815 daltons, reflecting the increased mass contribution from the four deuterium atoms compared to the non-deuterated analog. The compound exhibits a topological polar surface area of 28.16 square angstroms, with zero rotatable bonds due to its rigid tetracyclic structure.

Chemical Abstracts Service Registry Numbers and Regulatory Identifiers

The Chemical Abstracts Service registry system assigns multiple unique identifiers to this compound, reflecting different salt forms and isotopic variants. The primary Chemical Abstracts Service registry number for the hydrochloride salt form is 1188266-12-7. This identifier specifically designates the deuterated hydrochloride salt and is widely recognized across pharmaceutical databases and regulatory submissions.

The nomenclature landscape for this compound encompasses numerous synonyms that reflect its role as a pharmaceutical impurity standard and analytical reference material. The European Pharmacopoeia designation Mirtazapine European Pharmacopoeia Impurity D-d4 hydrochloride establishes its official status as a characterized impurity in pharmaceutical quality control. This classification aligns with the United States Pharmacopeia terminology Mirtazapine United States Pharmacopeia Related Compound A-d4 hydrochloride, indicating harmonized international pharmacopeial recognition.

Common laboratory designations include N-Desmethyl Mirtazapine-d4 hydrochloride and N-Demethylmirtazapine-d4 hydrochloride, emphasizing the demethylation relationship to the parent drug compound. The alternative name Normirtazapine-d4 hydrochloride reflects traditional pharmaceutical nomenclature patterns where "nor-" prefixes indicate N-demethylated analogs. Commercial suppliers frequently employ the simplified designation this compound for catalog and ordering purposes.

Specialized analytical chemistry nomenclature includes [2H4]-N-Desmethyl Mirtazapine hydrochloride, explicitly indicating the deuterium isotope incorporation pattern. This notation proves particularly valuable in mass spectrometry applications where isotopic specificity is critical for analytical method development and validation. Research institutions may utilize the systematic designation Impurity D-d4 when referencing this compound in the context of mirtazapine impurity profiling studies.

| Synonym Category | Designation | Usage Context |

|---|---|---|

| European Pharmacopoeia | Mirtazapine EP Impurity D-d4 HCl | Official impurity standard |

| United States Pharmacopeia | Mirtazapine USP Related Compound A-d4 HCl | Regulatory reference |

| Chemical Nomenclature | N-Desmethyl Mirtazapine-d4 HCl | Scientific literature |

| Traditional Nomenclature | Normirtazapine-d4 HCl | Pharmaceutical industry |

| Isotope Designation | [2H4]-N-Desmethyl Mirtazapine HCl | Mass spectrometry |

| Commercial Designation | Desmethyl Mirtazapine-d4 HCl | Supplier catalogs |

Properties

IUPAC Name |

3,3,4,4-tetradeuterio-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3.ClH/c1-2-6-14-12(4-1)10-13-5-3-7-18-16(13)19-9-8-17-11-15(14)19;/h1-7,15,17H,8-11H2;1H/i8D2,9D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQDIPJUVTBHNKV-JRWKTVICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(CN1)C3=CC=CC=C3CC4=C2N=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N2C(CN1)C3=CC=CC=C3CC4=C2N=CC=C4)([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670092 | |

| Record name | (3,3,4,4-~2~H_4_)-1,2,3,4,10,14b-Hexahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188266-12-7 | |

| Record name | (3,3,4,4-~2~H_4_)-1,2,3,4,10,14b-Hexahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Summary Table: Preparation Method Highlights

| Aspect | Details |

|---|---|

| Starting Materials | Mirtazapine or desmethyl intermediates |

| Deuterium Source | Deuterated solvents, deuterated reducing agents |

| Key Reactions | Demethylation, isotopic exchange, reduction, salt formation |

| Reaction Conditions | Mild to moderate temperatures (-10 °C to reflux), 2-36 hours |

| Purification | Recrystallization from Et2O/MeOH, chromatographic techniques |

| Analytical Use | Internal standard in mass spectrometry, pharmacokinetic studies |

Chemical Reactions Analysis

Metabolic Reactions

As a metabolite tracer, Desmethyl Mirtazapine-d4 Hydrochloride undergoes enzymatic transformations similar to its non-deuterated counterpart but with altered kinetics due to the kinetic isotope effect (KIE):

-

Cytochrome P450 Metabolism :

-

Glucuronidation : Conjugation with glucuronic acid occurs at similar rates, as deuterium does not affect UDP-glucuronosyltransferase activity .

Table 2: Metabolic Pathway Comparison

| Enzyme | Reaction Type | KIE (Deuterated vs. Non-deuterated) |

|---|---|---|

| CYP2D6 | 8-Hydroxylation | 1.5–2.0x slower |

| CYP3A4 | N-Desmethylation | 2.0–3.0x slower |

| UGT1A1 | Glucuronidation | No significant difference |

Stability and Degradation

-

Thermal Stability : Stable up to 200°C, with no decomposition observed under standard mass spectrometry conditions .

-

Hydrolytic Stability : Resistant to hydrolysis in acidic (pH 1–3) and neutral conditions but degrades slowly in alkaline environments (pH > 9) .

-

Photodegradation : Minimal degradation under UV light (λ = 254 nm) due to deuterium’s stabilizing effect on aromatic moieties.

Research Limitations and Gaps

Scientific Research Applications

Pharmacokinetic Studies

Desmethyl Mirtazapine-d4 Hydrochloride is primarily utilized in pharmacokinetic studies as an internal standard in mass spectrometry. This application is crucial for quantifying levels of desmethyl mirtazapine in biological samples, allowing researchers to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug more accurately.

Key Points:

- Serves as an internal standard to improve the accuracy of mass spectrometry results.

- Facilitates the study of metabolic pathways influenced by deuterium substitution.

- Enhances understanding of drug metabolism through its distinct isotopic labeling.

Metabolic Studies

The compound plays a vital role in exploring metabolic pathways and the effects of deuterium on drug metabolism. Research indicates that deuterium labeling can alter pharmacokinetic profiles, making this compound a valuable tool for studying these effects.

Applications:

- Investigating enzyme interactions with cytochrome P450 enzymes (CYP3A4 and CYP2D6).

- Analyzing how deuterium affects metabolic stability and clearance rates.

Drug Development

In the realm of drug development, this compound assists researchers in evaluating the pharmacodynamic properties of new drug candidates. Its structural similarity to mirtazapine allows for comparative studies that can lead to the development of more effective antidepressants.

Benefits:

- Provides insights into receptor binding and activity.

- Aids in understanding the therapeutic potential and side effects of new compounds.

Analytical Chemistry

This compound is extensively used in analytical chemistry for improving quantitative analyses. Its use in high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods enhances the sensitivity and specificity of drug quantification.

Notable Methods:

- HPLC methods have been developed for rapid quantification in human plasma, demonstrating high linearity and precision .

- LC-MS/MS techniques enable simultaneous measurement of mirtazapine and its metabolites, facilitating therapeutic drug monitoring .

Case Studies

Several case studies highlight the practical applications of this compound:

- Therapeutic Drug Monitoring: A study demonstrated its effectiveness in monitoring plasma levels of mirtazapine and its active metabolite in patients undergoing treatment for major depressive disorder. The method developed showed rapid separation and quantification capabilities .

- Metabolic Pathway Analysis: Research involving the compound has revealed insights into how deuterium substitution influences metabolic pathways, particularly regarding enzyme interactions within human liver microsomes .

Mechanism of Action

The mechanism of action of Desmethyl Mirtazapine-d4 Hydrochloride is similar to that of Desmethyl Mirtazapine. It acts as an antagonist at central alpha-2 adrenergic receptors and as an antagonist at serotonin 5-HT2 and 5-HT3 receptors. This dual action increases the release of norepinephrine and serotonin, which are neurotransmitters involved in mood regulation . The deuterium substitution does not significantly alter the pharmacological activity but can affect the compound’s metabolic stability and half-life .

Comparison with Similar Compounds

Structural and Metabolic Comparisons

Table 1: Key Structural and Metabolic Properties

| Compound Name | Parent Drug | Molecular Formula | Deuterated Positions | Metabolic Enzyme | Key Application(s) |

|---|---|---|---|---|---|

| Desmethyl Mirtazapine-d4 HCl | Mirtazapine | C₁₆H₁₈ClN₃ | 4 positions* | CYP3A4 | Bioanalytical standards, CYP studies |

| Desmethyl Clomipramine | Clomipramine | C₁₈H₂₁ClN₂ | None | CYP1A2, CYP3A4 | Antidepressant metabolite analysis |

| Desmethyl Erlotinib Hydrochloride | Erlotinib | C₂₁H₂₁ClN₄O₃ | None | CYP3A4 | Anticancer metabolite research |

| Desipramine-d4 Hydrochloride | Imipramine | C₁₈H₁₉D₄ClN₂ | 4 positions | CYP2D6 | Internal standard for TCA analysis |

| Desmethyl Azelastine | Azelastine | C₂₁H₂₂ClN₃O | None | CYP3A4, CYP2D6 | Antihistamine metabolite studies |

Key Observations:

Metabolic Pathways: Desmethyl Mirtazapine-d4 HCl and Desmethyl Erlotinib HCl share CYP3A4 as the primary metabolic enzyme, whereas Desipramine-d4 HCl relies on CYP2D6 . Non-deuterated desmethyl metabolites (e.g., Desmethyl Clomipramine) are often pharmacologically active, whereas deuterated versions primarily serve analytical purposes .

Deuterium Effects: Deuterium incorporation in Desmethyl Mirtazapine-d4 HCl reduces metabolic clearance compared to its non-deuterated counterpart, extending its utility in tracer studies . Similar deuterium-induced stability is observed in Desipramine-d4 HCl, enhancing its reliability as an internal standard .

Pharmacokinetic and Analytical Comparisons

Key Observations:

- Bioanalytical Utility : Desmethyl Mirtazapine-d4 HCl and Desipramine-d4 HCl are critical for accurate quantification in complex matrices due to minimized isotopic interference .

- Therapeutic Relevance : Desmethyl Erlotinib HCl retains pharmacological activity, unlike Desmethyl Mirtazapine-d4 HCl, which is primarily a biomarker .

Biological Activity

Desmethyl Mirtazapine-d4 Hydrochloride is a derivative of mirtazapine, a tetracyclic antidepressant primarily used for treating major depressive disorder (MDD). This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Desmethyl Mirtazapine-d4 functions similarly to its parent compound, mirtazapine. The primary mechanisms include:

- Noradrenergic and Serotonergic Modulation : It acts as a presynaptic alpha-2 adrenergic antagonist, enhancing noradrenergic and serotonergic neurotransmission. This dual action is pivotal in alleviating depressive symptoms .

- Receptor Antagonism : The compound exhibits strong antagonist activity at serotonin receptors (5-HT2 and 5-HT3), while having minimal affinity for 5-HT1 receptors. This profile helps mitigate common side effects associated with serotonergic drugs .

- Histamine Receptor Activity : It is a potent antagonist of the H1 receptor, contributing to its sedative effects, which can be beneficial for patients with insomnia related to depression .

Pharmacokinetics

This compound shares similar pharmacokinetic properties with mirtazapine:

- Absorption : Rapid and complete absorption occurs post-oral administration, with peak plasma concentrations reached within approximately 2 hours. The absolute bioavailability is around 50% due to first-pass metabolism .

- Metabolism : The drug is extensively metabolized in the liver through pathways including demethylation and hydroxylation, leading to several active metabolites. Notably, desmethyl mirtazapine (the unconjugated metabolite) is less pharmacologically active than mirtazapine itself .

- Elimination : It is primarily eliminated via urine (approximately 75%), with a half-life ranging from 20 to 40 hours. This long half-life supports once-daily dosing .

Table of Biological Activity

| Biological Activity | Description |

|---|---|

| Noradrenergic Activity | Increases norepinephrine release by antagonizing alpha-2 adrenergic receptors |

| Serotonergic Activity | Enhances serotonin transmission via postsynaptic receptor antagonism |

| Histaminergic Activity | Strong H1 receptor antagonism leads to sedation and appetite stimulation |

| Metabolite Formation | Major metabolites include N-desmethyl and N-oxide forms |

| Elimination Route | Primarily renal; significant hepatic metabolism |

Case Studies and Clinical Findings

Numerous studies have evaluated the efficacy and safety of mirtazapine and its metabolites:

- Efficacy in Depression Treatment : A clinical trial involving nearly 2800 patients demonstrated that mirtazapine significantly outperformed placebo in treating moderate to severe MDD. It was also comparable in efficacy to tricyclic antidepressants but exhibited a more favorable side effect profile .

- Pharmacokinetic Variability : A study analyzing long-term treatment revealed significant interindividual variability in serum concentrations of mirtazapine and desmethyl mirtazapine. Women and older patients showed higher concentrations, indicating the need for personalized dosing strategies .

- Toxicity Reports : Some case studies have associated high concentrations of mirtazapine with adverse effects such as rhabdomyolysis and serotonin syndrome. However, the overall toxicity profile is considered relatively benign compared to other antidepressants .

Q & A

Q. What is the role of deuterium labeling in Desmethyl Mirtazapine-d4 Hydrochloride, and how does it enhance experimental design?

Deuterium (d4) labeling introduces stable isotopes into the Desmethyl Mirtazapine structure, replacing hydrogen atoms at specific positions. This modification reduces metabolic degradation rates by altering cytochrome P450 enzyme interactions, thereby improving the compound’s utility as an internal standard in mass spectrometry (MS). For example, deuterated analogs minimize signal overlap with non-deuterated metabolites, enabling precise quantification in pharmacokinetic studies .

- Methodological Application : Use this compound as an internal standard in LC-MS workflows. Prepare calibration curves with deuterated and non-deuterated forms to correct for matrix effects and ionization variability.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While the compound’s safety data sheet (SDS) indicates no GHS-classified hazards, researchers must adhere to standard laboratory safety practices:

- Use personal protective equipment (PPE): gloves, lab coats, and safety goggles.

- Conduct work in a fume hood to avoid inhalation of fine powders.

- Store the compound in a sealed, light-resistant container at -20°C to maintain stability .

Q. How can researchers validate the purity and stability of this compound?

Employ orthogonal analytical methods:

- HPLC-UV : Use a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile (gradient: 10–90% acetonitrile over 20 min). Monitor at 254 nm.

- LC-MS/MS : Confirm isotopic integrity via high-resolution MS to distinguish d4-labeled peaks from natural abundance isotopes .

Advanced Research Questions

Q. How do isotopic effects influence the metabolic profiling of this compound in vivo?

Deuterium kinetic isotope effects (KIEs) can slow metabolic reactions, particularly oxidative processes mediated by CYP450 enzymes. This may lead to discrepancies between in vitro and in vivo metabolite ratios.

- Experimental Mitigation : Compare deuterated and non-deuterated forms in parallel studies using hepatocyte assays and rodent models. Quantify metabolites via MS/MS to assess KIEs on hydroxylation and demethylation pathways .

Q. What analytical challenges arise when distinguishing this compound from its non-deuterated analog in complex matrices?

Co-elution and signal suppression in biological samples (e.g., plasma) can obscure detection.

Q. How should researchers address contradictions in reported metabolic pathways for this compound?

Discrepancies may arise from interspecies variability or methodological differences (e.g., enzyme sources, incubation conditions).

- Cross-Validation Protocol :

- Replicate studies using human liver microsomes (HLMs) and recombinant CYP isoforms (e.g., CYP2D6, CYP3A4).

- Validate findings with deuterated internal standards to control for extraction efficiency and ion suppression.

- Compare results against published data from authoritative databases (e.g., PubChem, CAS Common Chemistry) .

Q. What synthetic challenges are associated with deuterated analogs like this compound?

Deuterium incorporation requires specialized reagents (e.g., D2O, deuterated reducing agents) and stringent reaction conditions to avoid isotopic exchange.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.